molecular formula C9H13IN2 B1398697 N,N-diethyl-4-iodopyridin-2-amine CAS No. 1163707-60-5

N,N-diethyl-4-iodopyridin-2-amine

Cat. No.: B1398697
CAS No.: 1163707-60-5
M. Wt: 276.12 g/mol
InChI Key: GIDJHRWHCAHFPZ-UHFFFAOYSA-N
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Description

N,N-Diethyl-4-iodopyridin-2-amine (CAS 1163707-60-5) is a halogenated pyridine derivative with the molecular formula C₉H₁₃IN₂ and a molecular weight of 276.12 g/mol. The compound features a pyridine ring substituted with an iodine atom at the 4-position and a diethylamino group at the 2-position. The iodine atom introduces significant steric and electronic effects, while the diethylamino group enhances lipophilicity compared to smaller alkylamino substituents. This structural combination makes it a candidate for applications in medicinal chemistry (e.g., kinase inhibitors) or as a building block in cross-coupling reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Naphthalen-2-yl)pyridin-4-amine

  • Molecular Formula : C₁₅H₁₂N₂
  • Molecular Weight : 220.27 g/mol
  • Key Features: A pyridine ring substituted with a naphthylamino group at the 4-position.
  • Physical Properties : White solid; melting point 223°C (acetonitrile) vs. literature 220°C (DMF/water) .
  • Spectroscopic Data :
    • ¹H-NMR (DMSO) : δ 9.00 (s, NH), aromatic protons at 8.26–7.03 ppm.
    • ¹³C-NMR : Distinct signals at 150.7 ppm (pyridine C-2/C-6) and 114.9 ppm (naphthyl carbons).

4-(Dimethylamino)pyridine (DMAP)

  • Molecular Formula : C₇H₁₀N₂
  • Molecular Weight : 122.17 g/mol
  • Key Features: A pyridine ring with a dimethylamino group at the 4-position.
  • Applications : Widely used as a nucleophilic catalyst in acylations .
  • Comparison: Smaller molecular weight and simpler structure vs. the iodine-containing target compound. Dimethylamino group is less lipophilic than diethylamino, affecting membrane permeability in biological systems.

4-(Aminomethyl)-N-cyclopropylpyridin-2-amine

  • Molecular Formula : C₉H₁₃N₃
  • Molecular Weight : 163.22 g/mol
  • Key Features: Cyclopropyl and aminomethyl substituents on the pyridine ring.
  • Aminomethyl substituent offers hydrogen-bonding capability, absent in the target compound .

4-Methyl-3-nitropyridin-2-amine

  • Molecular Formula : C₆H₇N₃O₂
  • Molecular Weight : 153.14 g/mol
  • Key Features : Nitro and methyl groups at the 3- and 4-positions, respectively.
  • Comparison: Nitro group is strongly electron-withdrawing, contrasting with the electron-donating diethylamino group in the target. Methyl group provides minimal steric bulk compared to iodine .

N-[2-(Dimethylamino)ethyl]pyridin-2-amine

  • Molecular Formula : C₉H₁₅N₃
  • Molecular Weight : 165.24 g/mol
  • Key Features: Dimethylaminoethyl chain at the 2-position.

Data Table: Structural and Physical Comparisons

Compound Name Molecular Formula MW (g/mol) Substituents Melting Point (°C) Key Applications
N,N-Diethyl-4-iodopyridin-2-amine C₉H₁₃IN₂ 276.12 4-Iodo, 2-diethylamino Not reported Medicinal chemistry, catalysis
N-(Naphthalen-2-yl)pyridin-4-amine C₁₅H₁₂N₂ 220.27 4-Naphthylamino 223 Material science
4-(Dimethylamino)pyridine (DMAP) C₇H₁₀N₂ 122.17 4-Dimethylamino 108–110 Acylation catalysis
4-(Aminomethyl)-N-cyclopropylpyridin-2-amine C₉H₁₃N₃ 163.22 2-Cyclopropyl, 4-aminomethyl Not reported Drug discovery
4-Methyl-3-nitropyridin-2-amine C₆H₇N₃O₂ 153.14 3-Nitro, 4-methyl Not reported Agrochemicals

Key Research Findings

  • Electronic Effects: The iodine atom in this compound withdraws electron density, polarizing the pyridine ring. This contrasts with DMAP, where the dimethylamino group donates electrons, enhancing nucleophilicity .
  • Lipophilicity: Diethylamino substituents increase logP compared to cyclopropyl or methyl groups, impacting bioavailability .
  • Halogen Bonding: The iodine atom enables unique interactions in protein-ligand binding, a feature absent in non-halogenated analogs .

Properties

CAS No.

1163707-60-5

Molecular Formula

C9H13IN2

Molecular Weight

276.12 g/mol

IUPAC Name

N,N-diethyl-4-iodopyridin-2-amine

InChI

InChI=1S/C9H13IN2/c1-3-12(4-2)9-7-8(10)5-6-11-9/h5-7H,3-4H2,1-2H3

InChI Key

GIDJHRWHCAHFPZ-UHFFFAOYSA-N

SMILES

CCN(CC)C1=NC=CC(=C1)I

Canonical SMILES

CCN(CC)C1=NC=CC(=C1)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoro-4-iodopyridine (2 g, 8.97 mmol), diethyl amine (2.77 ml, 26.9 mmol, 3 eq) and K2CO3 (2.48 g, 17.94 mmol, 2 eq) in DMF (20 mL) is stirred for 18 h at 100° C., allowed to cool to rt, diluted with EtOAc/H2O and extracted with EtOAc. The organic phase is washed with H2O and brine, dried (Na2SO4), filtered and concentrated. The residue purified by silica gel column chromatography (Hex/Et2O, 98:2) to afford 2.3 g of the title compound as a yellow oil: ESI-MS: 277.1 [M+H]+; TLC: Rf=0.52 (Hex/Et2O, 98:2).
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2 g
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20 mL
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EtOAc H2O
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Synthesis routes and methods II

Procedure details

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